molecular formula C17H15NO6 B5819661 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate

Cat. No.: B5819661
M. Wt: 329.30 g/mol
InChI Key: NHSCRJVJGANFED-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate is a complex organic compound that features both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate typically involves multi-step organic reactions. One possible route could involve the esterification of 2-hydroxy-3-methylbenzoic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction might require a catalyst such as sulfuric acid and be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Reduction of Nitro Group: 2-(4-methyl-3-aminophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate.

    Hydrolysis of Ester Group: 2-hydroxy-3-methylbenzoic acid and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the ester group might undergo hydrolysis in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-3-nitrophenyl)-2-oxoethyl benzoate
  • 2-(4-methylphenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate

Uniqueness

The presence of both nitro and ester functional groups in 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-hydroxy-3-methylbenzoate makes it unique compared to other similar compounds

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-10-6-7-12(8-14(10)18(22)23)15(19)9-24-17(21)13-5-3-4-11(2)16(13)20/h3-8,20H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSCRJVJGANFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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